molecular formula C13H12F3N3O3 B11491242 4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11491242
M. Wt: 315.25 g/mol
InChI Key: OZMQTEXIFZNUJQ-UHFFFAOYSA-N
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Description

4-METHYL-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a trifluoromethyl group and an imidazolidinyl ring, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

The synthesis of 4-METHYL-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE involves multiple steps, typically starting with the preparation of the imidazolidinyl ring. The synthetic route may include:

    Formation of the Imidazolidinyl Ring: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the imidazolidinyl ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Benzamide: The final step involves coupling the imidazolidinyl ring with benzamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-METHYL-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzamide or imidazolidinyl ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-METHYL-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4-METHYL-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE include:

The uniqueness of 4-METHYL-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12F3N3O3

Molecular Weight

315.25 g/mol

IUPAC Name

4-methyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C13H12F3N3O3/c1-7-3-5-8(6-4-7)9(20)17-12(13(14,15)16)10(21)19(2)11(22)18-12/h3-6H,1-2H3,(H,17,20)(H,18,22)

InChI Key

OZMQTEXIFZNUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C)C(F)(F)F

Origin of Product

United States

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